N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide
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Overview
Description
N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide: is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide moiety can be introduced through a condensation reaction between an amine and a carboxylic acid derivative.
Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorinating agents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections or inflammatory conditions.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide: can be compared to other imidazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other imidazole derivatives.
Properties
CAS No. |
62367-02-6 |
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Molecular Formula |
C17H12ClN3O2 |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide |
InChI |
InChI=1S/C17H12ClN3O2/c18-11-4-3-5-12(10-11)21-17(23)14-7-2-1-6-13(14)15(22)16-19-8-9-20-16/h1-10H,(H,19,20)(H,21,23) |
InChI Key |
PVYROMFXEKXWFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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